Physicochemical Comparison: Carboxamide vs. Carboxylic Acid
The carboxamide group in 3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide provides a distinct hydrogen-bonding profile compared to the corresponding carboxylic acid analog (CAS 68160-46-3). The target compound possesses 2 hydrogen bond donors and 2 acceptors, while the carboxylic acid variant has 2 donors and 3 acceptors, altering its interaction with biological targets and its solubility characteristics [1]. The computed XLogP3-AA of -0.4 for the target compound indicates it is significantly less polar than the carboxylic acid (typical XLogP3-AA for such acids is < -1.0), suggesting improved passive membrane permeability [1].
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count and Lipophilicity |
|---|---|
| Target Compound Data | HBD = 2; HBA = 2; XLogP3-AA = -0.4 |
| Comparator Or Baseline | 3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 68160-46-3): HBD = 2; HBA = 3; XLogP3-AA not directly published but estimated < -1.0 based on fragment contributions. |
| Quantified Difference | Target compound has one fewer HBA and is approximately 1 log unit more lipophilic. |
| Conditions | Computed physicochemical properties (PubChem, 2026) and fragment-based estimation. |
Why This Matters
The reduced hydrogen-bond acceptor count and higher lipophilicity of the carboxamide directly favor passive membrane permeation and oral bioavailability, making it a preferred intermediate for cell-active probe development.
- [1] PubChem. (2026). 3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1823895-72-2 View Source
